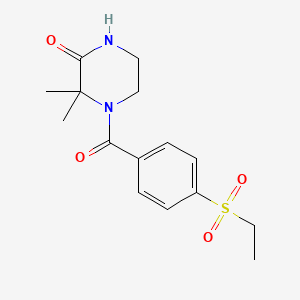

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(4-ethylsulfonylbenzoyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-4-22(20,21)12-7-5-11(6-8-12)13(18)17-10-9-16-14(19)15(17,2)3/h5-8H,4,9-10H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULLCAGLVSYBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-ethylsulfonylbenzoyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane. This reaction forms the benzoyl intermediate.

Cyclization: The benzoyl intermediate is then reacted with 3,3-dimethylpiperazine in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions. This step leads to the formation of the desired piperazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzoyl moiety can be reduced to form corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and piperazinone positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazinone derivatives.

Scientific Research Applications

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoyl and piperazinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Piperazin-2-one Derivatives

Compound : 4-[8-tert-Butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one (PAR2 antagonist I-191)

- Molecular Weight : 423.48 g/mol (vs. ~352.4 g/mol for the target compound).

- Key Features: Imidazo[1,2-b]pyridazine-2-carbonyl substituent introduces aromaticity and bulkiness.

Comparison :

The target compound’s ethylsulfonyl group may improve aqueous solubility due to its polar nature, whereas the fluorophenyl and tert-butyl groups in PAR2 antagonist I-191 prioritize lipophilicity. The molecular weight difference (~71 g/mol) could influence pharmacokinetics, with the target compound likely having better bioavailability for systemic applications .

Benzoyl Derivatives with Heterocyclic Modifications

Compounds :

- Ethyl 4-(benzoylamino)benzoate

- 4-(Benzoylamino)benzoylhydrazine

- 4-Phenyl-1-[4-(benzoylamino)benzoyl]thiosemicarbazide

Key Features :

- Benzoylamino and thiosemicarbazide groups introduce hydrogen-bonding capabilities.

- Triazole-thione derivatives (e.g., compound 4 in ) are synthesized via alkaline hydrolysis, suggesting reactivity differences compared to the target compound’s sulfonyl group .

In contrast, thiosemicarbazides and triazole-thiones exhibit nucleophilic reactivity, making them suitable for metal coordination or protease inhibition .

Ethylsulfonyl-Containing Azo Adducts

Compounds :

- 4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-1-(2-hydroxyethyl)-2-methyl-1-imidazol-5-yl diazenyl benzaldehyde

- 4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-2-methyl-1-imidazol-5-yl diazenyl benzaldehyde

Key Features :

- Azo (-N=N-) groups confer photochemical activity and color.

- Ethylsulfonyl groups enhance solubility and electronic polarization .

The piperazin-2-one core in the target compound may offer better conformational rigidity compared to the flexible imidazole-diazenyl structures in these adducts .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Structural Insights : The ethylsulfonyl group in the target compound enhances polarity and stability, distinguishing it from lipophilic PAR2 antagonists and reactive azo adducts.

- Limitations : Direct biological data for the target compound are absent in the evidence, necessitating further experimental validation.

- Synthetic Considerations : Methods from analogous compounds (e.g., alkaline hydrolysis for triazole-thiones ) may guide optimization of the target’s synthesis.

Biological Activity

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one, commonly referred to as EDBP, is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of EDBP, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EDBP features a unique chemical structure characterized by an ethylsulfonyl group attached to a benzoyl moiety and a dimethylpiperazinone ring. Its molecular formula is , with a molecular weight of approximately 324.39 g/mol. The compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), with a melting point ranging from 204°C to 206°C.

The precise mechanism of action of EDBP remains partially elucidated. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its benzoyl and piperazinone moieties. These interactions can modulate various biochemical pathways, leading to observed biological effects.

Antimicrobial Properties

Research indicates that EDBP exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, EDBP has shown promising results against Acinetobacter baumannii and Pseudomonas aeruginosa , which are notorious for their antibiotic resistance .

Table 1: Antimicrobial Activity of EDBP

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Anticancer Activity

EDBP's potential as an anticancer agent has also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. Specifically, EDBP has been tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Table 2: Anticancer Activity of EDBP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Induction of apoptosis |

| MCF-7 | 15 | Caspase activation |

Case Studies

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of EDBP against multi-drug resistant strains. The results indicated that EDBP could serve as a lead compound for developing new antibiotics .

- Anticancer Research : A recent investigation in Cancer Letters demonstrated that EDBP significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells.

Toxicity and Safety

Toxicological assessments have indicated that EDBP exhibits low toxicity profiles in preclinical studies. Acute toxicity tests revealed no significant adverse effects at therapeutic doses, suggesting its potential for safe application in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.